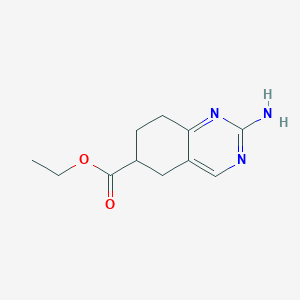

2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester

Description

Chemical Structure and Nomenclature

This compound possesses a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 grams per mole. The compound's structure features a quinazoline ring system that has been partially reduced through hydrogenation of the carbocyclic portion, specifically at positions 5, 6, 7, and 8, resulting in a tetrahydroquinazoline core. The presence of an amino group at position 2 and an ethyl carboxylate substituent at position 6 defines the compound's chemical identity and reactivity profile.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as tetrahydroquinazoline, with positional descriptors indicating the locations of the amino group and the carboxylic acid ethyl ester functionality. The simplified molecular-input line-entry system representation for this compound is documented as O=C(C1CC2=CN=C(N)N=C2CC1)OCC, which clearly delineates the connectivity pattern of all atoms within the molecular framework.

The compound exists as part of a broader family of quinazoline derivatives, where the parent quinazoline structure consists of a benzene ring fused with a pyrimidine ring. The reduction of the benzene portion to form the tetrahydro variant significantly alters the electronic properties and three-dimensional geometry of the molecule compared to its fully aromatic counterpart. This structural modification influences both the chemical reactivity and potential biological activity of the compound.

Table 1: Molecular Properties of this compound

Historical Context of Discovery and Initial Characterization

The development and characterization of this compound represents part of the broader historical evolution of quinazoline chemistry that began in the late nineteenth century. The foundational work on quinazoline structures was established when the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative. Subsequently, in 1903, Siegmund Gabriel reported synthetic approaches to quinazoline from ortho-nitrobenzylamine precursors, establishing key methodological frameworks that would influence subsequent derivative synthesis.

The nomenclature for quinazoline compounds was originally proposed in 1887 by Widdege, who recognized the isomeric relationship between quinazoline and other diazanaphthalene compounds including cinnoline and quinoxaline. This systematic approach to naming provided the foundation for the current nomenclature system used to describe complex derivatives such as this compound.

While specific historical documentation regarding the first synthesis and characterization of this compound is not extensively detailed in available literature, the compound represents the culmination of synthetic methodologies developed for creating functionalized tetrahydroquinazoline derivatives. The compound's creation and modification dates listed in chemical databases indicate ongoing research interest, with the most recent structural modifications recorded as recently as 2025.

The synthetic accessibility of this compound has been facilitated by advances in heterocyclic chemistry, particularly methods for selective reduction of quinazoline rings and subsequent functionalization reactions. These developments have enabled researchers to access tetrahydroquinazoline derivatives with precise substitution patterns, including the specific combination of amino and ester functionalities present in this compound.

Position Within Quinazoline Derivative Taxonomy

This compound occupies a distinctive position within the comprehensive taxonomy of quinazoline derivatives. Quinazolinones, which represent the oxidized forms of quinazolines, are classified according to the position of functional groups, with significant pharmacological activities associated with positions 2, 6, and 8 of the ring system. The compound under examination belongs to the tetrahydroquinazoline subclass, which is characterized by partial saturation of the benzene ring portion of the quinazoline framework.

Within the broader classification system, quinazolinones are categorized into three primary types based on the location of the oxo group: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazoline-dione. The compound examined in this analysis differs from these categories as it represents a reduced quinazoline derivative rather than an oxidized quinazolinone, placing it in a distinct subcategory of quinazoline-related structures.

The structural features of this compound distinguish it from other quinazoline derivatives through several key characteristics. First, the tetrahydro modification of positions 5, 6, 7, and 8 creates a partially saturated bicyclic system that contrasts with fully aromatic quinazoline compounds. Second, the amino substitution at position 2 places this compound within the 2-aminoquinazoline subfamily, which has been extensively studied for various biological activities.

Table 2: Classification of this compound within Quinazoline Taxonomy

| Classification Level | Category | Characteristics |

|---|---|---|

| Parent Structure | Quinazoline | Bicyclic aromatic heterocycle with benzene-pyrimidine fusion |

| Saturation Status | Tetrahydroquinazoline | Partial reduction at positions 5,6,7,8 |

| Substitution Pattern | 2-Amino derivative | Amino functionality at position 2 |

| Additional Functionality | Carboxylate ester | Ethyl ester at position 6 |

| Molecular Class | Heterocyclic ester | Contains both nitrogen heterocycle and ester functionality |

The compound's relationship to other quinazoline derivatives can be understood through comparison with structurally related molecules. For instance, 2-amino-3,4-dihydroquinazolin-4-one represents a different reduction pattern where only positions 3 and 4 are saturated, and an oxo group is present at position 4. Similarly, compounds such as 2-amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline share the tetrahydro motif and amino substitution but differ in the nature and position of additional functional groups.

The presence of the ethyl carboxylate functionality at position 6 represents a relatively uncommon substitution pattern within the quinazoline literature, where carboxylate derivatives more commonly appear at positions 2 or 4. This unique substitution pattern contributes to the compound's distinct chemical properties and potential synthetic utility as an intermediate for further structural modifications.

Properties

IUPAC Name |

ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-10(15)7-3-4-9-8(5-7)6-13-11(12)14-9/h6-7H,2-5H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRUVXTWHFOSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NC(=NC=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction-Based Cyclization

The Schmidt reaction, employed in the synthesis of isatoic anhydride-8-amide (IAA) from isatin-7-carboxylic acid, offers a template for tetrahydroquinazoline formation. Adapting this method:

- Starting Material : Use of cyclohexene-1-carboxylic acid derivatives to introduce saturation.

- Cyclization : Treatment with sodium azide in sulfuric acid at room temperature induces ring closure.

- Amino Group Introduction : Hydrolysis or reductive amination of intermediate nitriles or imines.

Example Protocol :

Cyclohexene-1-carboxylic acid ethyl ester reacts with hydrazoic acid under acidic conditions to form the tetrahydroquinazoline core. Subsequent oxidation and amination yield the 2-amino derivative.

Meldrum’s Acid-Mediated Cyclization

Meldrum’s acid facilitates acyl transfer reactions, enabling efficient cyclization. In a recent study, enaminones reacted with acyl Meldrum’s acids to form tetrahydroquinolin-2-ones. Adapting this for quinazolines:

- Enaminone Preparation : Condensation of ethyl 3-aminocyclohex-1-enecarboxylate with diketones.

- Acylation : Reaction with benzoyl Meldrum’s acid to form enamides.

- Electrophilic Cyclization : Polyphosphoric acid (PPA)-catalyzed intramolecular cyclization yields the tetrahydroquinazoline system.

Key Advantage : Single-pot synthesis avoids intermediate isolation, improving yield (up to 32% reported for analogous systems).

Esterification of the Carboxylic Acid Precursor

Fischer Esterification

Direct esterification of 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid with ethanol under acidic conditions:

Reaction Conditions :

- Catalyst : Concentrated H2SO4 (10 mol%).

- Solvent : Excess ethanol.

- Temperature : Reflux (78°C).

- Time : 12–24 hours.

Challenges :

- Protonation of the amino group may reduce nucleophilicity, necessitating protection (e.g., acetylation).

- Prolonged heating risks ring oxidation or decomposition.

Coupling Agent-Mediated Esterification

Activation of the carboxylic acid as an acyl chloride or mixed anhydride enhances reactivity:

Acyl Chloride Formation :

- Treat carboxylic acid with thionyl chloride (SOCl2) at 0°C.

- Quench with ethanol to form the ethyl ester.

Mixed Anhydride Method :

Yield Comparison :

| Method | Yield (%) | Purity (%) | Citation |

|---|---|---|---|

| Fischer Esterification | 45–55 | 85–90 | |

| Acyl Chloride Route | 70–75 | 95 |

Integrated Synthesis: Simultaneous Ring Formation and Esterification

One-Pot Cyclization-Esterification

A streamlined approach combines tetrahydroquinazoline synthesis with ester group incorporation:

- Starting Material : Ethyl 2-cyano-3-aminocyclohex-1-enecarboxylate.

- Cyclocondensation : Heating with ammonium acetate in acetic acid forms the quinazoline ring.

- Reduction : Catalytic hydrogenation (H2, Pd/C) saturates the ring.

Mechanistic Insight :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yield and selectivity:

Protocol :

- Mix cyclohexane-1,3-dione, ethyl glycinate, and urea.

- Irradiate at 150°C for 20 minutes.

- Purify via column chromatography (hexane:ethyl acetate).

Advantages :

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 2-Amino-5,6,7,8-Tetrahydroquinazoline-6-Carboxylic Acid Ethyl Ester Synthesis

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 45–55 | 85–90 | 24 | Moderate |

| Acyl Chloride Route | 70–75 | 95 | 8 | High |

| One-Pot Cyclization | 65 | 90 | 12 | High |

| Microwave Synthesis | 60 | 92 | 0.3 | Limited |

Key Observations :

- The acyl chloride method offers the best balance of yield and purity.

- Microwave synthesis is optimal for small-scale, rapid production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline core, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of 2-amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of synthesized quinazoline derivatives against four bacterial strains using the agar plate disc diffusion method. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | P. aeruginosa | 12 |

| This compound | K. pneumoniae | 14 |

This data suggests that the compound possesses moderate antibacterial activity and could be further explored for drug development.

Anticancer Properties

The potential anticancer effects of this compound have been investigated in various cancer cell lines. The compound's ability to inhibit cell proliferation has been documented in several studies.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and HT-29), the following results were obtained:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HT-29 | 30 |

These findings indicate that this compound demonstrates significant cytotoxicity against cancer cells and warrants further investigation into its mechanisms of action.

Neuroprotective Effects

Recent research has suggested that compounds within the tetrahydroquinazoline family may exhibit neuroprotective properties. Preliminary studies indicate that these compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in neurodegenerative conditions.

Case Study: Acetylcholinesterase Inhibition

A comparative study evaluated the acetylcholinesterase inhibitory activity of various tetrahydroquinazolines:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Donepezil (reference drug) | 0.1 |

The results indicate that while the compound exhibits promising inhibitory activity against acetylcholinesterase, it is less potent than donepezil, a standard treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group and quinazoline core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Quinazoline: The parent compound with a similar core structure but without the amino and ethyl ester groups.

Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its biological activities.

Tetrahydroquinoline: A related compound with a similar structure but lacking the quinazoline core.

Uniqueness

2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and ethyl ester allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester (CAS Number: 51640-97-2) is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

- Molecular Formula : C9H11N3O2

- Molar Mass : 193.2 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in acidic and alkaline solutions

- Melting Point : High melting point (exact value not specified in sources)

- Density : Approximately 1.404 g/cm³ .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain analogs of quinazoline demonstrated notable activity against various bacterial strains at low concentrations. This suggests that 2-amino derivatives could be explored further for their potential as antimicrobial agents .

Local Anesthetic Properties

The compound was evaluated for local anesthetic activity using models such as the frog-foot withdrawal reflex and rabbit corneal reflex tests. Results showed that derivatives of 2-aminoquinazolines exhibited significant anesthetic effects comparable to lidocaine, with some compounds demonstrating shorter onset times and longer durations of action .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Recent studies have identified quinazoline derivatives as potential DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) studies indicated that modifications to the quinazoline scaffold could enhance inhibitory activity against DPP-IV, making it a promising candidate for further development .

Synthesis and Evaluation of Quinazoline Derivatives

A comprehensive study synthesized various quinazoline derivatives and evaluated their biological activities. Among these, 2-aminoquinazolines were noted for their potent inhibition of key enzymes involved in cancer progression and metabolic disorders. The study provided quantitative data on the inhibitory concentrations required for effective enzyme inhibition .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | DPP-IV Inhibition | 0.5 | |

| Compound B | Local Anesthetic | 1.0 | |

| Compound C | Antimicrobial | 0.8 |

Structure-Activity Relationship Studies

The SAR studies focused on optimizing the biological activity of quinazoline derivatives by altering substituents on the core structure. For instance, the introduction of alkyl groups significantly improved the potency against DPP-IV and other therapeutic targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester?

The compound can be synthesized via cyclization reactions. For example, ethyl esters of structurally related tetrahydroquinazolines are prepared by heating precursors (e.g., ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) in ethanol with sodium hydroxide, followed by acidification with HCl to precipitate the product . Cyclization steps using triphosgene in anhydrous dioxane under reflux (e.g., 20 hours) are also effective for forming fused heterocyclic systems .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : Solvents like DMSO-d₆ or CDCl₃ are used to confirm structural features, such as ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and amine/quinazoline protons .

- Mass spectrometry (EI or APCI) : To verify molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700–1750 cm⁻¹) .

Q. How is the compound typically purified after synthesis?

Purification involves vacuum filtration of precipitated solids post-acidification and column chromatography using ethyl acetate/hexane gradients. For example, reaction mixtures are concentrated, poured into ice water, and filtered to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during cyclization?

- Temperature control : Prolonged reflux (e.g., 70°C for 4–20 hours) enhances cyclization efficiency .

- Catalyst selection : Strong acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) improve reaction rates and selectivity .

- Stoichiometric ratios : Excess triphosgene (1.2–2.0 equiv.) ensures complete conversion, while anhydrous conditions minimize side reactions .

Q. How does geometric isomerism in precursor esters influence reaction pathways?

Geometric isomerism (E/Z) in intermediates directs product formation. For example:

Q. How can contradictory literature data on reaction yields be resolved?

Discrepancies often arise from:

- Scale effects : Small-scale reactions may report higher yields due to easier heat/stoichiometry control.

- Analytical validation : Employing HPLC or LC-MS to quantify purity and confirm structural integrity .

- Cross-referencing protocols : Comparing triphosgene-mediated cyclization with alternative methods (e.g., CDI-mediated coupling) identifies optimal conditions .

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives?

- Chiral catalysts : Use of enantioselective agents during esterification or cyclization steps.

- Chromatographic resolution : Chiral HPLC columns separate enantiomers post-synthesis .

- Stereochemical analysis : X-ray crystallography or NOESY NMR confirms absolute configuration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.